B1575979 Raniseptin-9

Raniseptin-9

Cat. No.: B1575979
Attention: For research use only. Not for human or veterinary use.
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Description

Raniseptin-9 is a synthetic antimicrobial peptide (AMP) derived from the skin secretions of the South American frog Leptodactylus vastus. It exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria, including multidrug-resistant strains like Pseudomonas aeruginosa and Staphylococcus aureus . Structurally, this compound is characterized by a 24-amino acid sequence with a cationic charge (+6) and an α-helical conformation, which facilitates membrane disruption in target pathogens . Its mechanism involves binding to bacterial membranes via electrostatic interactions, leading to pore formation and cell lysis.

Properties

bioactivity

Antibacterial

sequence

ALLDKLKSLGKVVGKVAIGVAQHYLNPQ

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Raniseptin-9 belongs to the cationic AMP family, which includes magainins, defensins, and temporins. Key structural and functional differences are summarized below:

Compound Source Amino Acid Length Charge Key Targets Efficacy (MIC* Range, μg/mL)
This compound Leptodactylus vastus 24 +6 Gram-negative/-positive bacteria 2–16
Magainin-2 Xenopus laevis 23 +4 Gram-negative bacteria, fungi 4–32
LL-37 Human cathelicidin 37 +6 Broad-spectrum bacteria, biofilms 8–64
Temporin A Rana temporaria 13 +3 Gram-positive bacteria 1–8

*MIC: Minimum Inhibitory Concentration

Key Observations :

  • This compound shows superior charge density (+6) compared to magainin-2 (+4), enhancing its membrane-binding efficiency .
  • Its shorter sequence (24 residues) reduces synthesis costs relative to LL-37 (37 residues), but it lacks LL-37’s biofilm-disruption capabilities .
  • Temporin A, despite its small size, exhibits lower MIC values for Gram-positive pathogens, suggesting higher specificity .
Mechanistic Differences
  • This compound vs. Magainin-2 : Both disrupt bacterial membranes via carpet or toroidal pore mechanisms. However, magainin-2 requires higher concentrations to achieve comparable lysis, likely due to its weaker charge .
  • This compound vs. LL-37: LL-37 modulates immune responses (e.g., chemotaxis) in addition to antimicrobial activity, whereas this compound lacks immunomodulatory functions .
  • This compound vs. Temporin A : Temporin A targets lipid II in bacterial membranes, a mechanism absent in this compound, explaining its potency against S. aureus .

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